N-Boc-N-deshydroxyethyl Dasatinib-d8 is a stable isotope-labeled derivative of Dasatinib, a well-known Bcr-Abl tyrosine kinase inhibitor used primarily in cancer treatment. This compound is particularly valuable in research settings for its role in studying the pharmacokinetics and metabolism of Dasatinib and its metabolites. The compound's full chemical name is N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]methyl]thiazole-5-carboxamide.
N-Boc-N-deshydroxyethyl Dasatinib-d8 can be sourced from various chemical suppliers, including LGC Standards and Pharmaffiliates. It is produced under controlled conditions and often requires specific documentation for purchase due to its classification as a controlled product.
This compound falls under several categories:
The synthesis of N-Boc-N-deshydroxyethyl Dasatinib-d8 involves several steps that typically include:
Technical details regarding specific reagents and conditions (e.g., solvents, temperatures) are often proprietary but typically involve standard organic synthesis techniques such as refluxing or microwave-assisted synthesis.
The molecular formula of N-Boc-N-deshydroxyethyl Dasatinib-d8 is C25H22D8ClN7O3S, with a molecular weight of 552.12 g/mol. The structure features:
N-Boc-N-deshydroxyethyl Dasatinib-d8 can participate in various chemical reactions typical for amides and heterocycles:
The stability of the compound under various conditions (temperature, pH) is crucial for its use in research applications. Stability studies often involve HPLC (High Performance Liquid Chromatography) analysis to assess purity and degradation products.
As a derivative of Dasatinib, N-Boc-N-deshydroxyethyl Dasatinib-d8 functions primarily as a tyrosine kinase inhibitor. It binds to the ATP-binding site of Bcr-Abl and other Src family kinases, inhibiting their activity and thus blocking signaling pathways that lead to cancer cell proliferation.
Studies have shown that Dasatinib effectively inhibits both Bcr-Abl and Src kinases at nanomolar concentrations, making it a potent therapeutic agent. The deuterated form aids in tracing metabolic pathways without altering biological activity significantly.
Relevant data pertaining to these properties can be obtained from supplier specifications and analytical studies conducted during product development.
N-Boc-N-deshydroxyethyl Dasatinib-d8 has several scientific applications:
N-Boc-N-deshydroxyethyl Dasatinib-d8 features a site-specific deuterium labeling pattern that profoundly influences its molecular properties while preserving the core pharmacological scaffold. The molecular formula (C25H22D8ClN7O3S) reveals eight hydrogen atoms have been replaced by deuterium (²H or D) at strategic positions. Isotopic labeling occurs exclusively on the piperazine ring, with full deuteration at the 2,2,3,3,5,5,6,6-octadeuterio positions ( [1] [6]). This selective substitution yields a molecular weight of 552.12 g/mol—approximately 8.05 atomic mass units higher than its non-deuterated analog (C25H30ClN7O3S, 544.07 g/mol) due to the mass difference between deuterium and hydrogen ( [1] [9]).
The structural framework maintains three critical pharmacophoric elements:
Deuteration induces minimal steric perturbation but significantly alters vibrational frequencies and mass spectral fragmentation patterns. The C-D bonds exhibit ~5-6% shorter bond lengths and higher dissociation energies (~6.9 kcal/mol greater than C-H bonds), reducing metabolic susceptibility at these positions. Isotopic purity typically exceeds 98%, ensuring reliability in quantitative mass spectrometry applications where distinct mass shifts are essential for detection ( [6] [9]).
Table 1: Key Molecular Characteristics of N-Boc-N-deshydroxyethyl Dasatinib-d8
Property | Specification |
---|---|
Molecular Formula | C25H22D8ClN7O3S |
CAS Number | 1263379-04-9 |
Molecular Weight | 552.12 g/mol |
Deuterium Positions | Piperazine ring: 2,2,3,3,5,5,6,6-octadeuterio |
Unlabelled Analog CAS | 1159977-13-5 |
Storage Conditions | +4°C |
The systematic IUPAC name for this deuterated compound is:tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate ( [2] [4]).
This nomenclature precisely defines:
The molecule lacks chiral centers due to the symmetric nature of the piperazine ring and absence of asymmetric carbons in its substituents. The planar thiazole and pyrimidine rings adopt minimal steric hindrance conformations, with the Boc group imposing slight torsional strain on the piperazine ring. The SMILES notation ([2H]C1([2H])N(C(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])N(c2cc(Nc3ncc(s3)C(=O)Nc4c(C)cccc4Cl)nc(C)n2)C1([2H])[2H]) explicitly maps deuterium positions and bonding sequences, enabling accurate computational modeling ( [1] [6]). The InChIKey provides a standardized descriptor for database searches: InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2 ( [7]).
N-Boc-N-deshydroxyethyl Dasatinib-d8 exhibits strategic structural modifications compared to Dasatinib (C22H26ClN7O2S, MW 488.01 g/mol) and its non-deuterated synthetic intermediate:
The N-deshydroxyethyl Dasatinib impurity (C20H22ClN7OS, MW 444.0 g/mol) lacks both the Boc group and hydroxyethyl moiety, serving as a key reference marker in impurity profiling. The deuterated analog enables precise differentiation from this impurity via LC-MS through its distinct 552 m/z [M+H]+ signal ( [8] [9]).
Table 2: Structural Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Dasatinib | C22H26ClN7O2S | 488.01 g/mol | Hydroxyethyl-piperazine moiety |
N-Deshydroxyethyl Dasatinib Impurity | C20H22ClN7OS | 444.0 g/mol | Unsubstituted piperazine |
N-Boc-N-deshydroxyethyl Dasatinib | C25H30ClN7O3S | 544.07 g/mol | Boc-protected piperazine (non-deuterated) |
N-Boc-N-deshydroxyethyl Dasatinib-d8 | C25H22D8ClN7O3S | 552.12 g/mol | Deuterated Boc-piperazine (2,2,3,3,5,5,6,6-d8) |
These structural adaptations serve specific analytical purposes: The Boc group enhances chromatographic resolution in HPLC, while deuteration creates a mass spectrometric signature for tracking the compound in metabolic studies ( [2] [6]). Crucially, deuterium substitution does not alter the compound's affinity toward its kinase targets, as confirmed by comparative binding assays with non-deuterated analogs ( [5] [6]).
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7